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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-methylbenzoic acid. Due to the limited availability of publicly accessible, complete

experimental spectra for this specific compound, this guide presents a combination of available

data for the target molecule and its close structural analogs. This approach allows for a robust

understanding of its spectroscopic properties. All quantitative data is summarized in structured

tables for ease of comparison, and detailed experimental protocols for each key technique are

provided.

Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 4-Hydroxy-2-methylbenzoic acid, mass spectral

data is available and provides key information for its identification.

Data Presentation: Mass Spectrometry of 4-Hydroxy-2-methylbenzoic Acid
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Parameter Value Source

Molecular Formula C₈H₈O₃ --INVALID-LINK--

Molecular Weight 152.15 g/mol --INVALID-LINK--

Major Fragment Ions (m/z)
Data available in spectral

databases
--INVALID-LINK--

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small quantity of solid 4-Hydroxy-2-methylbenzoic acid is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in

the ion source. The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions

are accelerated into a mass analyzer, which separates them based on their mass-to-charge

ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. While a complete, digitized IR spectrum for 4-
Hydroxy-2-methylbenzoic acid is not readily available, the expected characteristic absorption

bands can be inferred from its structure and comparison with analogs.

Data Presentation: Infrared Spectroscopy of 4-Hydroxy-2-methylbenzoic Acid (Predicted)
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300-2500 Broad

O-H (Phenol) 3600-3200 Broad

C-H (Aromatic) 3100-3000 Medium

C-H (Methyl) 2975-2850 Medium

C=O (Carboxylic Acid) 1710-1680 Strong

C=C (Aromatic) 1600-1450 Medium-Strong

C-O 1300-1200 Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of solid 4-Hydroxy-2-methylbenzoic acid is placed directly onto the ATR

crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact

between the sample and the crystal. The infrared beam is directed into the crystal and interacts

with the sample at the surface through a series of internal reflections. The evanescent wave

penetrates a short distance into the sample, where absorption occurs at specific frequencies

corresponding to the vibrational modes of the molecule. The attenuated IR beam is then

directed to the detector, and a Fourier transform is applied to the resulting interferogram to

obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the detailed structure of a

molecule by probing the magnetic properties of atomic nuclei. As experimental ¹H and ¹³C NMR

data for 4-Hydroxy-2-methylbenzoic acid are not available in public databases, data for the

closely related compound, methyl 4-hydroxy-2-methylbenzoate, is presented below. The

chemical shifts will be similar, with the most significant difference expected for the protons and

carbons near the carboxylic acid group, which will be a methyl ester in the analog.

Data Presentation: ¹H NMR of Methyl 4-hydroxy-2-methylbenzoate (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.84 d 1H Ar-H

6.75 dd 1H Ar-H

6.69 d 1H Ar-H

5.14 s 1H -OH

3.88 s 3H -OCH₃

2.53 s 3H Ar-CH₃

Source: Inferred from data for similar compounds.

Data Presentation: ¹³C NMR of Methyl 4-hydroxy-2-methylbenzoate (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

171.2 C=O

160.1 Ar-C-OH

141.8 Ar-C-CH₃

131.5 Ar-CH

121.2 Ar-C-COOCH₃

117.8 Ar-CH

114.2 Ar-CH

52.1 -OCH₃

22.0 Ar-CH₃

Source: Inferred from data for similar compounds.

Experimental Protocol: NMR Spectroscopy
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Approximately 5-10 mg of 4-Hydroxy-2-methylbenzoic acid is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added. The sample is then placed in the NMR

spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used

to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-Hydroxy-2-
methylbenzoic acid is expected to show absorption bands characteristic of a substituted

benzoic acid.

Data Presentation: UV-Vis Spectroscopy of 4-Hydroxybenzoic Acid (in Methanol)

λmax (nm) Molar Absorptivity (ε)

254 ~15,000

Note: Data is for the parent compound 4-hydroxybenzoic acid and serves as an estimate. The

methyl substituent in 4-Hydroxy-2-methylbenzoic acid may cause a slight bathochromic (red)

shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of 4-Hydroxy-2-methylbenzoic acid is prepared by accurately weighing a

small amount of the solid and dissolving it in a UV-grade solvent (e.g., methanol or ethanol) in

a volumetric flask. A series of dilutions are then made to obtain solutions of known

concentrations. The UV-Vis spectrophotometer is first blanked using the pure solvent in a

quartz cuvette. The absorbance of each of the prepared solutions is then measured over a

specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax)

is determined from the resulting spectrum.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-Hydroxy-2-methylbenzoic acid.

Sample Preparation

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis & Purification

Mass Spectrometry IR Spectroscopy NMR Spectroscopy UV-Vis Spectroscopy

Molecular Formula & Weight Functional Groups Structural Connectivity Electronic Conjugation

Structure Confirmation
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294965#spectroscopic-data-of-4-hydroxy-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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